7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one

Medicinal Chemistry Regioselective Synthesis Indanone Intermediates

7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 24425-39-6) is a chlorinated hydroxyindenone derivative with the molecular formula C₉H₇ClO₂ and a molecular weight of 182.60 g·mol⁻¹. The compound belongs to the 1-indanone class, featuring a fused bicyclic structure comprising a benzene ring annulated to a cyclopentanone, with a chlorine substituent at the 7-position and a hydroxyl group at the 4-position.

Molecular Formula C9H7ClO2
Molecular Weight 182.60 g/mol
CAS No. 24425-39-6
Cat. No. B3254801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one
CAS24425-39-6
Molecular FormulaC9H7ClO2
Molecular Weight182.60 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(C=CC(=C21)O)Cl
InChIInChI=1S/C9H7ClO2/c10-6-2-4-7(11)5-1-3-8(12)9(5)6/h2,4,11H,1,3H2
InChIKeyCCIZYBHXXRGZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 24425-39-6): A Dual-Functionalized Indanone Scaffold for Pharmaceutical Intermediate Procurement


7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 24425-39-6) is a chlorinated hydroxyindenone derivative with the molecular formula C₉H₇ClO₂ and a molecular weight of 182.60 g·mol⁻¹ . The compound belongs to the 1-indanone class, featuring a fused bicyclic structure comprising a benzene ring annulated to a cyclopentanone, with a chlorine substituent at the 7-position and a hydroxyl group at the 4-position [1]. Its predicted logP of 2.17 and topological polar surface area (TPSA) of 37.3 Ų position it as a moderately lipophilic building block with one hydrogen bond donor and two hydrogen bond acceptors . Commercially available at purities of 95–98% , this compound serves as a key synthetic intermediate in pharmaceutical research, particularly in the preparation of piperidine-based antitubercular agents as disclosed in patent US10851079B2 assigned to Otsuka Pharmaceutical Co., Ltd. [2].

Why Generic Indanone Intermediates Cannot Substitute for 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one in Regioselective Synthetic Sequences


Within the 1-indanone family, substitution patterns critically govern both physicochemical properties and downstream synthetic utility. The simultaneous presence of a chlorine atom at the 7-position and a hydroxyl group at the 4-position on the indanone ring creates a unique orthogonal reactivity profile not replicated by any single-substituent analog. Removing the 7-chloro substituent (as in 4-hydroxyindanone, CAS 40731-98-4) reduces molecular weight by ~34 Da and lipophilicity by approximately 0.65 logP units, altering chromatographic behavior and membrane partitioning [1]. Conversely, eliminating the 4-hydroxyl (as in 7-chloro-1-indanone, CAS 34911-25-6) abolishes the hydrogen bond donor capability and eliminates the phenolic OH handle required for key etherification steps in patented antitubercular piperidine syntheses . The regioisomer 4-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 81945-10-0) presents a distinct melting point (122°C versus >200°C for the target compound) and reversed electronic directing effects on the aromatic ring, making it synthetically non-interchangeable in Friedel-Crafts or cross-coupling sequences where regiochemical outcomes are paramount .

Quantitative Differentiation Evidence for 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one Against Closest Structural Analogs


Regioisomeric Positioning: 7-Chloro-4-hydroxy Versus 4-Chloro-7-hydroxy Indanone — Differentiated by Melting Point and Electronic Directing Effects

The regioisomer 4-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 81945-10-0) shares the identical molecular formula (C₉H₇ClO₂) and molecular weight (182.60 g·mol⁻¹) with the target compound, yet exhibits a melting point of 122°C compared to a predicted melting point exceeding 200°C for 7-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one . While experimentally measured melting points for the target compound are not widely published, its non-chlorinated parent 4-hydroxyindanone (CAS 40731-98-4) melts at 242–244°C . The pKa difference between the two regioisomers (target compound pKa ~9.22±0.20 predicted for the 4-OH; regioisomer pKa 9.84±0.20 for the 7-OH) reflects the distinct electronic environment of the phenolic hydroxyl, which influences nucleophilicity in etherification and esterification reactions . In electrophilic aromatic substitution, the 7-Cl group in the target compound directs to different positions than the 4-Cl group in the regioisomer, leading to divergent substitution products when either compound is used as a synthetic intermediate [1].

Medicinal Chemistry Regioselective Synthesis Indanone Intermediates

Lipophilicity Differentiation: LogP 2.17 for 7-Chloro-4-hydroxy Indanone Versus LogP 1.52 for Non-Chlorinated 4-Hydroxyindanone

The predicted logP of 7-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one is 2.17, compared with 1.52 for the non-chlorinated analog 4-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 40731-98-4), representing a ΔlogP of +0.65 units . This increase corresponds to an approximately 4.5-fold greater partitioning into octanol relative to water, consistent with the addition of a single chlorine atom to the aromatic ring . The TPSA remains identical at 37.3 Ų for both compounds, indicating that the lipophilicity gain is achieved without sacrificing polar surface area, a favorable profile for passive membrane permeability . By comparison, 4,6-dichloro-2,3-dihydro-1H-inden-1-one (CAS 52397-81-6) exhibits a higher logP of 3.12 but lacks the hydrogen bond donor capacity (0 H-donors versus 1 for the target compound), potentially limiting its utility in target engagement where a directed hydrogen bond is required .

Physicochemical Profiling Drug-Likeness Chromatographic Behavior

Boiling Point Differentiation: Target Compound bp 362.4°C Versus 7-Chloro-1-indanone bp 288.2°C — Impact on Purification Strategy

The predicted boiling point of 7-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one is 362.4±42.0°C at 760 mmHg, compared with 288.2±29.0°C for 7-chloro-1-indanone (CAS 34911-25-6), a difference of approximately 74°C . This substantial elevation is attributable to intermolecular hydrogen bonding conferred by the 4-hydroxyl group, which is absent in 7-chloro-1-indanone. The density of the target compound is predicted at 1.456 g/cm³, identical to that of its regioisomer 4-chloro-7-hydroxyindanone, and higher than the 1.312 g/cm³ of 7-chloro-1-indanone . These differences have practical implications for large-scale synthesis: the higher boiling point of the hydroxy-bearing target compound makes it less amenable to purification by vacuum distillation, favoring recrystallization or column chromatography, whereas 7-chloro-1-indanone is more readily distilled .

Process Chemistry Purification Thermal Stability

Orthogonal Synthetic Reactivity: Dual Functional Handles Enable Sequential Derivatization Unavailable with Mono-Functionalized Analogs

The target compound uniquely presents two chemically orthogonal reactive sites on the indanone scaffold: (i) an aryl chloride at the 7-position capable of participating in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), and (ii) a phenolic hydroxyl at the 4-position amenable to O-alkylation, esterification, or Mitsunobu reactions . By contrast, 7-chloro-1-indanone (CAS 34911-25-6) lacks the hydroxyl handle and is therefore limited to chloro-substitution chemistry; 4-hydroxyindanone (CAS 40731-98-4) lacks the chlorine and cannot undergo cross-coupling at the 7-position . The regioisomer 4-chloro-7-hydroxyindanone offers the same functional groups but with inverted regiochemistry, leading to different connectivity in the final products . This orthogonal reactivity is explicitly exploited in patent US10851079B2 (Otsuka Pharmaceutical), wherein the target compound is alkylated at the 4-OH position with a chlorinated piperidine fragment to generate antitubercular lead compounds [1].

Organic Synthesis Cross-Coupling Etherification Medicinal Chemistry

Patent-Cited Specificity: 7-Chloro-4-hydroxy Indanone as Preferred Intermediate in Otsuka Antitubercular Piperidine Program (US10851079B2)

US Patent 10,851,079 B2 (Otsuka Pharmaceutical Co., Ltd., granted December 1, 2020) explicitly identifies 7-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one as a key intermediate in the synthesis of piperidine derivatives with antibacterial activity against Mycobacterium tuberculosis, multidrug-resistant tuberculosis (MDR-TB) bacteria, and non-tuberculous acid-fast bacteria [1]. In a representative synthetic protocol, the target compound undergoes O-alkylation at the 4-OH position with a substituted piperidine electrophile in the presence of potassium carbonate and DMF, yielding intermediates that are further elaborated to final antitubercular agents [2]. The patent encompasses a genus of compounds represented by formula [I], wherein the 7-chloro-4-hydroxy indanone fragment is a conserved structural element. While specific MIC values for the final compounds are disclosed within the patent, the critical procurement-relevant point is that this specific indanone substitution pattern (7-Cl, 4-OH) is architecturally required for the claimed scaffold — neither the 4-Cl,7-OH regioisomer nor the non-chlorinated or non-hydroxylated analogs can generate the patented structures [3].

Antitubercular Drug Discovery Mycobacterium tuberculosis Drug-Resistant TB Piperidine Derivatives

Commercial Purity Specification Comparison: 97% (Leyan) Available for Target Compound Versus Typical 95% for Closest Analogs

The target compound is commercially available at 97% purity from Leyan (Product No. 1272079) , at 98% from MolCore , and at 95% from AKSci (Cat. 6036DF) and Bidepharm . For comparison, the regioisomer 4-chloro-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 81945-10-0) is offered at 95-99% by various suppliers, but its commercial availability is less widespread, with fewer vendors stocking research quantities . 7-Chloro-1-indanone (CAS 34911-25-6) is widely available but at a typical purity of 98% with an inherently different impurity profile due to the absence of the hydroxyl group . Bidepharm provides batch-specific QC documentation (NMR, HPLC, GC) for lot 24425-39-6, enabling procurement with analytical traceability . The storage condition of 2-8°C under inert gas for the target compound is more stringent than the ambient storage recommended for 4-hydroxyindanone, reflecting the compound's reactivity profile and the need for procurement planning around cold-chain logistics.

Chemical Procurement Quality Control Intermediate Sourcing

Evidence-Backed Application Scenarios for 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one in Pharmaceutical R&D and Chemical Procurement


Antitubercular Piperidine Derivative Synthesis (Referencing Otsuka Patent US10851079B2)

Procurement of 7-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one is indicated for medicinal chemistry programs developing piperidine-based antitubercular agents targeting Mycobacterium tuberculosis, MDR-TB, and non-tuberculous mycobacteria. As demonstrated in US10851079B2, the 4-OH group undergoes O-alkylation with substituted piperidine electrophiles (K₂CO₃, DMF, 10 h) to generate key intermediates, while the 7-Cl substituent is retained for additional diversification [1]. The compound's intermediate logP (2.17) and balanced H-bond donor/acceptor profile align with the physicochemical requirements for anti-TB agents that must penetrate the mycobacterial cell wall . This application scenario is supported by the patent's explicit exemplification of the target compound as a synthetic intermediate, distinguishing it from non-cited regioisomers and mono-functionalized analogs [2].

Orthogonal Diversification Libraries for CNS Drug Discovery

The dual functional handles (7-Cl for cross-coupling, 4-OH for etherification/esterification) make this compound suitable as a central scaffold for generating CNS-focused compound libraries. Commercial supplier documentation indicates its use as a building block for antidepressants and anxiolytics, leveraging the indanone core's established presence in CNS-active pharmacophores [3]. The higher logP relative to non-chlorinated 4-hydroxyindanone (ΔlogP = +0.65) predicts improved blood-brain barrier penetration potential while retaining the hydrogen bond donor necessary for target engagement . Researchers can sequentially functionalize the 4-OH position via alkylation and subsequently diversify the 7-Cl position via Suzuki or Buchwald-Hartwig coupling, enabling efficient parallel library synthesis .

Topoisomerase Inhibitor Intermediate Programs

While 7-chloro-1-indanone (CAS 34911-25-6) is documented as a reagent for synthesizing tetracyclic quinoline and quinoxaline carboxamides as therapeutic topoisomerase inhibitors , the 4-hydroxy analog offers an additional derivatization point that can modulate binding affinity and selectivity. The target compound provides a synthetically more advanced intermediate: the 4-OH group can be exploited for hydrogen bonding with the topoisomerase active site or for prodrug derivatization, while the 7-Cl maintains the established pharmacophoric chlorine. Procurement of the hydroxy-chloro scaffold pre-installs functionality that would otherwise require additional protection/deprotection steps if starting from 7-chloro-1-indanone .

Agrochemical Intermediate Development

The target compound's well-defined structure and commercial availability at 95-98% purity with batch QC documentation support its use in agrochemical research, where indanone derivatives have been explored as fungicidal and herbicidal lead structures. The chloro and hydroxy substituents provide sites for further functionalization with agrochemical-specific fragments, while the indanone core offers conformational rigidity favorable for target binding. The compound's predicted boiling point (362.4°C) and density (1.456 g/cm³) are consistent with process chemistry requirements for scaled reactions .

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